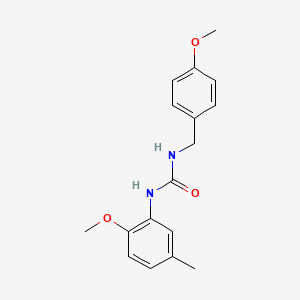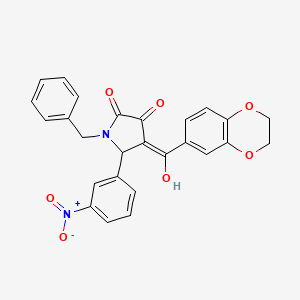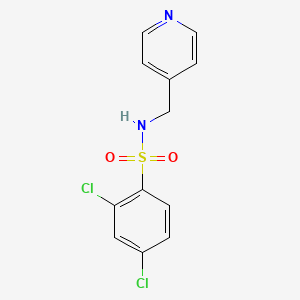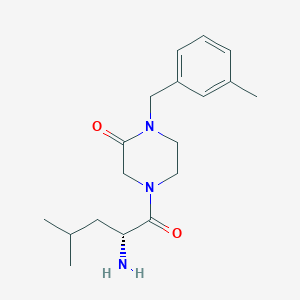
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cell signaling pathways. N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer and neuroprotective effects, which can be useful in the development of new drugs for the treatment of these diseases. However, one of the limitations of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new drugs based on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea for the treatment of cancer and neurodegenerative diseases. Another area of focus is the study of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in more detail, which can lead to the development of more specific inhibitors of tyrosine kinases and other proteins involved in cell signaling pathways. Additionally, the toxicity of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be further studied to determine the safe concentration range for its use in lab experiments.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential therapeutic properties in several areas of research. One of the main areas of focus has been its anti-cancer properties. Studies have shown that N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-9-16(22-3)15(10-12)19-17(20)18-11-13-5-7-14(21-2)8-6-13/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQUWZFZFODSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxy-5-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5493755.png)

![2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5493773.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-yl)methanol](/img/structure/B5493777.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![2,4,6-trimethyl-5-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}pyrimidine](/img/structure/B5493799.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5493841.png)
![4-methyl-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5493845.png)

![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)